Diethylstilbestrol-d8

Description

Properties

IUPAC Name |

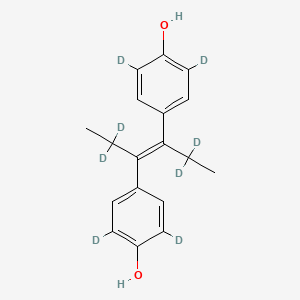

2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-XWCVKCCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C2=CC(=C(C(=C2)[2H])O)[2H])\C([2H])([2H])C)/C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91318-10-4 | |

| Record name | 91318-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Diethylstilbestrol-d8 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylstilbestrol-d8 (DES-d8), a deuterated analog of the synthetic estrogen Diethylstilbestrol (DES). This document details its chemical properties, metabolic fate, and its critical role as an internal standard in analytical methodologies. Experimental protocols and relevant biological pathways are also described to support its application in research and drug development.

Core Chemical Properties

This compound is a synthetic, nonsteroidal estrogen that is structurally identical to Diethylstilbestrol, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an internal standard to ensure accuracy and precision.

| Property | Value |

| CAS Number | 91318-10-4 |

| Molecular Formula | C₁₈H₁₂D₈O₂ |

| Molecular Weight | 276.40 g/mol |

| Melting Point | 169-172 °C |

| Boiling Point | 407.1 °C at 760 mmHg |

| Storage Conditions | 2-8°C, protect from light |

| Primary Application | Internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) |

Synthesis of this compound

General Synthetic Approach: Hydrogen-Deuterium Exchange

The most common method for introducing deuterium into aromatic rings, such as the phenolic rings of Diethylstilbestrol, is through hydrogen-deuterium (H-D) exchange. This typically involves reacting the parent compound (Diethylstilbestrol) with a deuterium source in the presence of a catalyst.

-

Deuterium Source: Deuterated water (D₂O) or deuterated acids (e.g., D₂SO₄) are commonly used.

-

Catalyst: Acid catalysts (e.g., sulfuric acid) or metal catalysts (e.g., platinum on alumina) can facilitate the exchange reaction. The reaction is typically carried out at elevated temperatures and pressures to drive the exchange.

The general workflow for such a synthesis is depicted below.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Diethylstilbestrol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and relevant biological pathways associated with Diethylstilbestrol-d8 (DES-d8). This deuterated analog of Diethylstilbestrol serves as a critical tool in various research and development applications, particularly as an internal standard for quantitative analyses.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Diethylstilbestrol, a synthetic nonsteroidal estrogen.[1] The incorporation of eight deuterium atoms enhances its molecular weight, making it distinguishable from its non-deuterated counterpart in mass spectrometry-based assays, while maintaining similar chemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 91318-10-4[2] |

| Molecular Formula | C₁₈H₁₂D₈O₂[2][3] |

| Molecular Weight | 276.40 g/mol [2][3] |

| Appearance | White to almost white crystalline powder[4] |

| Melting Point | 169 °C[2] |

| Boiling Point | 407.1 °C[2] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility |

| Ethanol | ~30 mg/mL[5] |

| DMSO | ~30 mg/mL[5] |

| Dimethylformamide (DMF) | ~30 mg/mL[5] |

| Aqueous Buffers | Sparingly soluble[5] |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL[5] |

| Storage Conditions | Store at 2°C - 8°C, protect from light[2] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month[1][6] |

Experimental Protocols and Methodologies

This compound is primarily utilized as an internal standard for the precise quantification of Diethylstilbestrol and related compounds in complex matrices.[1] Its application spans various analytical techniques.

This protocol outlines a method for the determination of Diethylstilbestrol in animal and fishery products, where DES-d8 would be an ideal internal standard.

a) Extraction:

-

Weigh 10.0 g of a homogenized sample.

-

Add 50 mL of an ethanol/water mixture (9:1, v/v).

-

Homogenize the mixture and centrifuge at 3,000 rpm for 5 minutes. Collect the supernatant.

-

Add an additional 30 mL of the ethanol/water mixture to the remaining residue, homogenize, and centrifuge again.

-

Combine the supernatants and adjust the final volume to 100 mL with the ethanol/water mixture.[7]

b) Enzymatic Treatment (for Glucuronide Metabolites):

-

Take a 10 mL aliquot of the extract and concentrate it to approximately 5 mL at a temperature below 40°C.

-

Add 10 mL of 0.1 mol/L sodium acetate solution (pH 5.0).

-

Add 0.1 mL of β-glucuronidase solution, mix, and let the solution stand for 60 minutes at 37°C.[7]

c) Solid-Phase Extraction (SPE) Cleanup:

-

Perform a liquid-liquid extraction on the resulting solution twice with 10 mL of an ethyl acetate/n-hexane mixture (3:1, v/v).

-

Combine the organic extracts, concentrate below 40°C, and evaporate to dryness.

-

Dissolve the residue in 2 mL of ethyl acetate.

-

Condition an ethylenediamine-N-propylsilanized silica gel cartridge (1,000 mg) with 5 mL of ethyl acetate.

-

Load the dissolved residue onto the cartridge for cleanup before analysis.[7]

d) LC-MS/MS Analysis: The final eluate is analyzed using a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) to quantify the analyte against the deuterated internal standard.[7]

This compound is frequently used as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The general workflow involves adding a known amount of DES-d8 to a sample before processing. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, correcting for any loss during sample preparation and variations in instrument response.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 91318-10-4 | FD170245 | Biosynth [biosynth.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mhlw.go.jp [mhlw.go.jp]

A Technical Guide to High-Purity Diethylstilbestrol-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Diethylstilbestrol-d8 (DES-d8), a deuterated analog of the synthetic estrogen Diethylstilbestrol. This guide is intended for researchers, scientists, and drug development professionals utilizing DES-d8 as an internal standard in analytical methods, particularly mass spectrometry-based assays, and as a research tool in endocrinology and toxicology studies.

Commercial Suppliers of High-Purity this compound

A critical aspect of reliable and reproducible research is the quality of the reagents used. High-purity this compound is available from several reputable commercial suppliers. The following table summarizes key information from some of the prominent vendors. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

| Supplier | Catalog Number | Purity | Applications Cited |

| MedChemExpress | HY-14598S | 99.52%[1] | Bioactivity, Structure and function analysis, ELISA, SDS-PAGE, Western blotting.[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-170-0.05 | 98% | Clinical MS, Metabolism, Metabolomics.[2] |

| Biosynth | FD170245 | Not specified | Analytical standard for 17β-estradiol and estrone detection.[3] |

| BIOZOL | MCE-HY-14598S | 99.74% | Isotope-Labeled Compounds.[4] |

| PDQ Scientific | PDQH-683438-1mL | Not specified | Pharmaceuticals, Stable Isotope Labeled Compounds, Veterinary Products.[2] |

Diethylstilbestrol Signaling Pathway

Diethylstilbestrol exerts its biological effects primarily through its interaction with estrogen receptors (ERs), acting as a potent agonist for both ERα and ERβ.[5] Its mechanism of action involves both genomic and non-genomic signaling pathways, leading to the modulation of gene expression and various cellular processes.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6] Additionally, the DES-ER complex can interact with other transcription factors, such as AP-1 and Sp1, to influence gene expression indirectly.[1]

References

- 1. Simultaneous detection of diethylstilbestrol and estradiol residues with a single immunochromatographic assay strip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of beta-estradiol, bisphenol A, diethylstilbestrol and salbutamol in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic estrogen, diethylstilbestrol [DES; E-3,4-bis(p hydroxyphenyl)- hex-3-ene] has been widely used in human medicine [kp.bunri-u.ac.jp]

- 6. mhlw.go.jp [mhlw.go.jp]

Deuterium-labeled Diethylstilbestrol versus unlabeled Diethylstilbestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, has a well-documented history, from its therapeutic use to the discovery of its significant adverse health effects.[1] In modern pharmaceutical research, stable isotope labeling, particularly with deuterium (²H), has emerged as a critical tool for elucidating the pharmacokinetic and metabolic profiles of drug candidates. This technical guide provides an in-depth comparison of deuterium-labeled Diethylstilbestrol (specifically, peripherally deuterated DES, often as DES-d8) and its unlabeled counterpart.[2]

The core principle underpinning the differential behavior of these two compounds is the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium isotope results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate for the deuterated compound. This can lead to significant alterations in metabolism, potentially affecting the drug's pharmacokinetic profile, half-life, and the formation of metabolites.[3][4]

This guide will delve into the expected comparative data, detailed experimental protocols for evaluating these differences, and the signaling and metabolic pathways of Diethylstilbestrol.

Data Presentation: A Comparative Analysis

While direct, publicly available, head-to-head experimental data comparing the pharmacokinetics and pharmacodynamics of deuterium-labeled and unlabeled Diethylstilbestrol is limited, we can project the expected differences based on the well-established principles of the kinetic isotope effect. The following tables summarize these anticipated distinctions.

Table 1: Comparative Pharmacokinetic Parameters (Projected)

| Parameter | Unlabeled Diethylstilbestrol | Deuterium-Labeled Diethylstilbestrol | Rationale for Projected Difference |

| Metabolic Clearance (CL) | Higher | Lower | Slower rate of metabolism due to the kinetic isotope effect at sites of enzymatic C-H bond cleavage.[3] |

| Biological Half-life (t½) | Shorter | Longer | Reduced clearance leads to a prolonged presence in circulation.[4] |

| Area Under the Curve (AUC) | Lower | Higher | Slower metabolism and clearance result in greater overall drug exposure.[3] |

| Formation of Oxidative Metabolites | Higher Rate | Lower Rate | Key metabolic pathways involving oxidation are slowed by deuteration.[5] |

Table 2: Comparative Pharmacodynamic and Toxicological Profile (Projected)

| Parameter | Unlabeled Diethylstilbestrol | Deuterium-Labeled Diethylstilbestrol | Rationale for Projected Difference |

| Estrogen Receptor (ER) Binding Affinity (IC₅₀) | High | Expected to be similar | Deuteration is not expected to significantly alter the molecular shape and therefore the binding affinity to the estrogen receptor.[6] |

| Genotoxicity | Known to be genotoxic through metabolic activation to quinone intermediates.[7] | Potentially reduced | Slower formation of genotoxic quinone metabolites due to the kinetic isotope effect could lead to reduced DNA adduct formation.[5][7] |

Experimental Protocols

To empirically determine the comparative properties of deuterium-labeled and unlabeled Diethylstilbestrol, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key assays.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of unlabeled and deuterium-labeled Diethylstilbestrol in a controlled in vitro system.

Methodology:

-

Preparation of Liver Microsomes:

-

Obtain liver microsomes from a relevant species (e.g., human, rat) from a commercial source or prepare them from fresh liver tissue by differential centrifugation.

-

Determine the protein concentration of the microsomal suspension using a standard protein assay (e.g., Bradford or BCA).

-

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a final concentration of 1 µM of either unlabeled Diethylstilbestrol or deuterium-labeled Diethylstilbestrol.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound (unlabeled or deuterated DES).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Compare the t½ values of the unlabeled and deuterium-labeled Diethylstilbestrol to determine the effect of deuteration on metabolic stability.

-

Estrogen Receptor Competitive Binding Assay

Objective: To compare the binding affinity of unlabeled and deuterium-labeled Diethylstilbestrol to the estrogen receptor.

Methodology:

-

Preparation of Uterine Cytosol:

-

Prepare uterine cytosol from immature female rats, which is a rich source of estrogen receptors.

-

Homogenize the uterine tissue in a suitable buffer and prepare the cytosolic fraction by ultracentrifugation.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol).

-

Add increasing concentrations of either unlabeled Diethylstilbestrol or deuterium-labeled Diethylstilbestrol as competitors.

-

Add a constant amount of uterine cytosol to each tube.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

-

-

Quantification and Data Analysis:

-

Quantify the amount of bound radioactivity in each tube using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both unlabeled and deuterium-labeled Diethylstilbestrol.

-

Compare the IC₅₀ values to assess any differences in receptor binding affinity.

-

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of unlabeled and deuterium-labeled Diethylstilbestrol in a living organism.

Methodology:

-

Animal Dosing:

-

Administer a single dose of either unlabeled Diethylstilbestrol or deuterium-labeled Diethylstilbestrol to two groups of laboratory animals (e.g., rats or mice) via a relevant route of administration (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Sample Preparation and Analysis:

-

Extract the drug from the plasma samples using liquid-liquid extraction or solid-phase extraction.

-

Quantify the concentration of the parent drug (unlabeled or deuterated DES) and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the drug versus time for each group.

-

Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC) using appropriate pharmacokinetic software.

-

Compare these parameters between the two groups to determine the in vivo effect of deuteration.

-

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Diethylstilbestrol, like endogenous estrogens, exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). The activated receptor complex then modulates the transcription of target genes.

References

- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 2. Deuterium labeling of diethylstilbestrol and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transplacental genotoxicity of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Diethylstilbestrol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diethylstilbestrol-d8 (DES-d8) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling, formulating, and analyzing this compound. While specific quantitative stability data for the deuterated form is limited, this guide extrapolates from data on Diethylstilbestrol (DES) and provides detailed experimental protocols for characterization.

Core Data Presentation

Solubility of this compound and Diethylstilbestrol

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Below is a summary of the available solubility data for both this compound and its non-deuterated analog. The data for DES is considered a close surrogate for DES-d8 due to the chemical similarity.

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (180.90 mM) | Requires sonication and warming for dissolution. |

| Diethylstilbestrol (DES) | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | General solubility in common organic solvents.[1][2] |

| Diethylstilbestrol (DES) | Ethanol:PBS (pH 7.2) (1:5 solution) | ~0.15 mg/mL | Sparingly soluble in aqueous buffers; pre-dissolving in ethanol is recommended.[1][2] |

| Diethylstilbestrol (DES) | Alcohol, Ether, Chloroform, Fatty Oils | Soluble | Qualitative solubility in various organic media.[3] |

Stability of Diethylstilbestrol

| Factor | Effect on Stability | Remarks |

| Light (Photostability) | Subject to photodegradation. | The photodegradation of DES in water has been shown to follow first-order kinetics.[4] The rate is influenced by pH and the presence of photocatalysts.[4] |

| Temperature (Thermal Stability) | Decomposes upon heating. | When heated to decomposition, it emits acrid smoke and fumes.[3] |

| pH | Stability is pH-dependent. | The photodegradation rate of DES in water increases with pH up to 9.0.[4] In general, the ionization state of a drug can change with pH, leading to different degradation pathways such as hydrolysis or oxidation.[5][6] |

| Oxidation | Susceptible to oxidation. | Metabolic studies show that DES can be oxidized to quinone intermediates, which are reactive.[7] |

| Hydrolysis | Not expected to undergo significant hydrolysis. | DES lacks readily hydrolyzable functional groups.[3] |

| Solid State Stability | Stable for years when stored properly. | A product sheet for DES indicates stability for at least 4 years when stored as a crystalline solid at -20°C.[1] |

| Aqueous Solution Stability | Not recommended for long-term storage. | It is advised not to store aqueous solutions of DES for more than one day.[1][2] |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., methanol, ethanol, DMSO, acetonitrile, and relevant aqueous buffers). The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to assess temperature effects.

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically compatible, fine-pore filter (e.g., 0.22 µm) is recommended.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Prepare a calibration curve using standard solutions of this compound to accurately determine the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from at least three replicate experiments for each solvent and temperature.

-

Determination of Chemical Stability (HPLC-Based Method)

This protocol describes a general method for assessing the chemical stability of this compound in different solvents under various conditions.

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a stable solvent, such as acetonitrile or DMSO, at a known concentration (e.g., 1 mg/mL).

-

Prepare working solutions by diluting the stock solution with the solvents to be tested (e.g., methanol, ethanol, aqueous buffers of different pH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

-

Incubation under Stress Conditions:

-

Aliquot the working solutions into separate vials for each time point and storage condition.

-

Temperature Stress: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

pH Stress: Use aqueous buffers at various pH levels (e.g., acidic, neutral, basic) as the solvent.

-

Photostability: Expose a set of samples to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.

-

-

Sample Collection and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies), retrieve the vials for each condition.

-

If necessary, quench any ongoing degradation by cooling the sample or adding a quenching agent.

-

Directly inject the samples into an HPLC system or dilute them with the mobile phase if required.

-

The HPLC system should be equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS). The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products.[8]

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of the compound remaining relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

-

Mandatory Visualizations

Diethylstilbestrol Signaling Pathway

Caption: Estrogen receptor-mediated signaling pathway of Diethylstilbestrol.

Experimental Workflow for Solubility and Stability Testing

Caption: General workflow for determining solubility and stability.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Data for Handling Diethylstilbestrol-d8 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Diethylstilbestrol-d8 in a laboratory setting. This compound is the deuterated form of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. Due to the established carcinogenicity and teratogenicity of DES, this compound must be handled with extreme caution, assuming it possesses similar toxicological properties. This document outlines the known hazards, safe handling procedures, personal protective equipment, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Diethylstilbestrol is classified as a hazardous substance. It is a known carcinogen, mutagen, and teratogen in humans.[1] All contact should be minimized to the lowest possible level as there may be no safe exposure level.[1]

GHS Hazard Statements:

Quantitative Data Summary

The following tables summarize the key quantitative data for Diethylstilbestrol. This data should be considered relevant for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂D₈O₂ | [4] |

| Molecular Weight | 276.4 g/mol | [4] |

| Appearance | White, crystalline powder | [1] |

| Melting Point | 169-172 °C (336-342 °F) | [1][4] |

| Boiling Point | 407.1 °C | [4] |

| Solubility | Very slightly soluble in water. Soluble in ethanol (~30 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide.[1][5] | |

| Odor | Odorless | [1] |

Table 2: Toxicological Data (for Diethylstilbestrol)

| Endpoint | Value | Species | Reference |

| LD50 Oral | >3 g/kg | Rat | [2] |

| LD50 Intraperitoneal | 34 mg/kg | Rat | [2] |

| LD50 Subcutaneous | 500 mg/kg | Mouse | [2] |

| TDLO Subcutaneous | 1 mg/kg | Rat | [2] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Reference |

| OSHA | No established PEL | [1] |

| ACGIH | No established TLV | [1] |

| NIOSH | No established REL | - |

Note: The absence of established occupational exposure limits underscores the high toxicity of this compound. The guiding principle is to keep exposure to the absolute minimum.

Experimental Protocols: Safe Handling Procedures

All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class I, Type B biological safety hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Avoid skin contact.[1]

-

Lab Coat: A dedicated lab coat should be worn and laundered separately.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (N, R, or P100) should be used.[1]

Handling and Storage:

-

Training: All personnel must be trained on the hazards and proper handling procedures before working with this compound.[1]

-

Designated Area: Establish a regulated, marked area for handling, use, and storage.[1]

-

Weighing: Weighing should be done in a ventilated enclosure.

-

Solutions: Prepare solutions in a chemical fume hood.

-

Storage: Store in a well-ventilated, dry, cool place in a tightly sealed container, protected from light.[4][6] Recommended storage is at 2-8°C.[4]

-

Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][7]

Emergency Procedures

Spill Cleanup:

-

Evacuate the area and restrict access.[1]

-

Eliminate all ignition sources.[1]

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, moisten the material first or use a HEPA-filtered vacuum to prevent dust generation. Do not dry sweep.[1]

-

Collect spilled material in a sealed container for hazardous waste disposal.[1]

-

Wash the spill area with 60-70% ethanol followed by soap and water.[7]

-

Decontaminate all equipment used for cleanup.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][6]

-

Skin Contact: Immediately wash the affected area with large amounts of soap and water. Remove contaminated clothing. Seek medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and the compound's biological interaction.

Caption: Recommended laboratory workflow for safely handling this compound.

Caption: Emergency procedures for accidental spills or personnel exposure.

Caption: Simplified signaling pathway of Diethylstilbestrol-induced toxicity.

References

- 1. nj.gov [nj.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 91318-10-4 | FD170245 | Biosynth [biosynth.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bitter Pill: A Technical History of Diethylstilbestrol in Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, holds a unique and cautionary place in the history of pharmacology and scientific research. First synthesized in 1938 by Sir Edward Charles Dodds and his team at the University of Oxford, DES was hailed as a medical breakthrough.[1][2] Its oral bioavailability and potent estrogenic effects led to its widespread use for a variety of medical conditions. However, the initial enthusiasm surrounding DES was later overshadowed by the discovery of its devastating long-term and transgenerational adverse effects, fundamentally altering our understanding of endocrine disruption and the ethics of clinical research. This guide provides a comprehensive technical overview of the historical context of DES use in scientific research, focusing on its synthesis, therapeutic applications, key experimental protocols, quantitative data on its effects, and the molecular signaling pathways it perturbs.

I. Synthesis and Early Research

DES was first synthesized in early 1938 by Leon Golberg, a graduate student in the laboratory of Sir Robert Robinson at the University of Oxford, based on the work of Wilfrid Lawson.[3] The synthesis was a landmark achievement as it produced a potent, orally active estrogen that was inexpensive to manufacture compared to natural estrogens.[3] Unlike many other pharmaceuticals of its time, DES was not patented by its discoverers, a decision by the UK Medical Research Council who funded the research, which led to its production by over 200 pharmaceutical companies worldwide.[3]

II. Therapeutic Applications and Clinical Use

Following its synthesis, DES was rapidly adopted for a wide range of clinical applications. The U.S. Food and Drug Administration (FDA) first approved DES in 1941 for the treatment of gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and for the suppression of postpartum lactation.[3] Its use later expanded to include estrogen-replacement therapy and the treatment of certain cancers, such as prostate and breast cancer.[1][4]

The most widespread and ultimately infamous use of DES was for the prevention of pregnancy complications, such as miscarriages.[1][5] This application was based on the theory that some pregnancy complications were due to hormonal deficiencies that could be corrected by DES.[5] It is estimated that between 5 and 10 million people in the United States alone were exposed to DES, including pregnant women who were prescribed the drug and their children exposed in utero.[3]

III. Quantitative Data on Diethylstilbestrol Use and Adverse Effects

The extensive use of DES has provided a vast dataset for studying its long-term health consequences. The following tables summarize key quantitative data related to DES dosages and the incidence of associated adverse effects.

Table 1: Historical Dosage Regimens of Diethylstilbestrol (DES) in Pregnancy

| Clinical Study / Setting | Year(s) | Dosage Regimen | Total Cumulative Dose | Reference(s) |

| Dieckmann Clinical Trial (University of Chicago) | 1950-1952 | High, consistent doses | 11-12 g | [6][7] |

| Boston Lying-In Hospital | 1946-1951 | Graduated, starting low and increasing every 2 weeks to 0.15 g/day | 0.175 g to 46.6 g | [8] |

| French Cohort (Median) | 1966-1972 | Varied | 4,050 mg | [9] |

| "High Dose Cohorts" (Chicago, Boston, California - Median) | Varied | Varied | 7,550 - 12,442 mg | [9] |

Table 2: Incidence of Key Adverse Health Outcomes in DES-Exposed Populations

| Adverse Outcome | Exposed Population | Risk / Incidence | Comparison Group / Notes | Reference(s) |

| Clear Cell Adenocarcinoma (CCA) of the Vagina and Cervix | DES Daughters | 40-fold increased risk | Unexposed women | [5][9][10][11] |

| Cumulative incidence of 1 in 1,000 to 1.6 per 1,000 | [9][12] | |||

| Breast Cancer | DES Mothers | ~30% higher risk (1 in 6 vs. 1 in 8) | Unexposed women | [1] |

| DES Daughters (after age 40) | Approximately 2-fold increased risk | Unexposed women of the same age | [2][10][13][14] | |

| Reproductive Tract Abnormalities | DES Daughters | 25-33% with structural changes | Includes T-shaped uterus, cervical hoods, etc. | [9] |

| Precancerous Cervical/Vaginal Cells (HSIL) | DES Daughters | ~2 times more likely to have high-grade cell changes | Unexposed women | [10][12] |

| Infertility | DES Daughters | Increased risk (e.g., 33.3% vs. 15.5% in one study) | Unexposed women | [12] |

| Preterm Delivery | DES Daughters | Increased incidence (e.g., 53.3% vs. 17.8% in one study) | Unexposed women | [12] |

| Miscarriage | DES Daughters | Increased rates (e.g., 50.3% vs. 38.6% in one study) | Unexposed women | [12] |

| Epididymal Cysts | DES Sons | Increased risk (e.g., 21% vs. 5% in one study) | Unexposed men | [5] |

IV. Key Experimental Protocols

The understanding of DES's effects has been shaped by several key clinical trials and experimental studies. The methodologies of these studies are crucial for interpreting their findings.

The 1953 University of Chicago Clinical Trial

This was a landmark double-blind, placebo-controlled trial designed to evaluate the efficacy of DES in preventing pregnancy complications.

-

Objective: To determine if DES administration during pregnancy reduced the incidence of miscarriage, premature labor, and other complications.

-

Study Population: 1,646 pregnant women registered at the University of Chicago's Lying-In Hospital between September 1950 and November 1952.[9][15][16]

-

Methodology:

-

Randomization: Participants were randomized to receive either DES or a placebo.[16]

-

Blinding: The study was double-blinded, meaning neither the participants nor the clinicians knew who was receiving the active drug or the placebo.[15]

-

Dosage: A high cumulative dose of 11-12 grams of DES was administered.[6][7]

-

Treatment Duration: Treatment was initiated between the 6th and 20th week of gestation and continued until the 35th week.[15]

-

-

Outcome: The study found that DES was ineffective in preventing miscarriages and premature births and, in fact, suggested it might increase the risk of premature labor.[9][11]

Animal Models for Studying DES Toxicity

Animal models, particularly in mice, have been instrumental in elucidating the mechanisms of DES-induced developmental abnormalities and carcinogenesis.

-

Objective: To investigate the effects of in utero DES exposure on the reproductive tract development and long-term health of offspring.

-

Typical Methodology:

-

Animal Model: Pregnant mice (e.g., CD-1 or C57BL/6 strains) are commonly used.[11][16][17]

-

DES Administration: DES is typically administered to pregnant dams via subcutaneous injection during specific gestational periods corresponding to critical windows of organ development.[17][18] Dosages are varied to study dose-response effects.[17]

-

Offspring Analysis: The offspring (F1 generation) are examined at various life stages for a range of endpoints, including:

-

Gross and Histological Examination: Reproductive tracts are dissected and examined for structural abnormalities.[11][18]

-

Fertility Studies: Mating studies are conducted to assess reproductive capacity.[17]

-

Gene Expression Analysis: Tissues are collected for analysis of gene expression changes using techniques like RT-qPCR and microarrays.[2][4]

-

Epigenetic Analysis: DNA methylation and histone modifications are assessed using methods like bisulfite sequencing and ChIP-seq.[4]

-

-

V. Signaling Pathways and Mechanisms of Action

DES exerts its biological effects primarily by mimicking endogenous estrogens and interacting with estrogen receptors (ERs). However, its potent and persistent action leads to aberrant signaling and downstream effects.

Estrogen Receptor Signaling

DES is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][8] The majority of its toxic effects on the reproductive tract are mediated through ERα.[4][19]

Caption: DES binds to estrogen receptors, leading to their activation and translocation to the nucleus.

Altered Gene Expression: Hox and Wnt Signaling

In utero exposure to DES disrupts the normal expression of critical developmental genes, including the Hox and Wnt gene families, which are essential for the proper patterning and differentiation of the reproductive tract.[2][7][14] DES has been shown to repress the expression of genes like Hoxa10, Hoxa11, and Wnt7a during critical developmental periods.[14][19]

Caption: DES-activated ERα represses key developmental genes, leading to abnormal development.

Epigenetic Modifications

The long-lasting and heritable effects of DES exposure are, in part, attributed to epigenetic modifications, including DNA methylation and histone modifications.[3][5][9] DES can alter the methylation patterns of specific genes, leading to persistent changes in their expression.[4][10][20] For example, DES has been shown to induce hypermethylation of the Hoxa10 gene.[10] It also affects the expression of epigenetic modifiers like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[4]

Caption: DES induces epigenetic changes that lead to persistent alterations in gene expression.

VI. Conclusion

The history of Diethylstilbestrol serves as a powerful case study in the complexities of drug development and the profound and often unforeseen consequences of interfering with the endocrine system. While initially viewed as a "wonder drug," its legacy is now defined by the long-term health problems it caused for millions of individuals. For researchers, scientists, and drug development professionals, the story of DES underscores the critical importance of rigorous, long-term safety studies, a deep understanding of molecular mechanisms, and a cautious approach to therapeutic interventions, particularly during sensitive developmental windows. The ongoing research into the multigenerational effects of DES continues to provide valuable insights into the field of toxicology and the enduring impact of environmental and pharmaceutical exposures on human health.

References

- 1. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 2. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Utero Exposure to Diethylstilbestrol and Blood DNA Methylation in Women Ages 40–59 Years from the Sister Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic alterations induced by in utero diethylstilbestrol exposure [diethylstilbestrol.co.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]

- 8. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 9. Maternal exposure to diethylstilbestrol during pregnancy and increased breast cancer risk in daughters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Prenatal diethylstilbestrol induces malformation of the external genitalia of male and female mice and persistent second-generation developmental abnormalities of the external genitalia in two mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduced fertility in female mice exposed transplacentally to diethylstilbestrol (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exposure to diethylstilbestrol during pregnancy permanently alters the ovary and oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 20. DES can developmentally imprint genes by changing the pattern of DNA methylation [diethylstilbestrol.co.uk]

Methodological & Application

Application Note: High-Sensitivity Quantification of Diethylstilbestrol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Application Note: Quantification of Steroid Hormones in Water Samples by LC-MS/MS Using Diethylstilbestrol-d8 as an Internal Standard

Introduction

Steroid hormones are a class of endocrine-disrupting compounds (EDCs) that can interfere with the hormonal systems of wildlife and humans even at trace concentrations (ng/L levels).[1] These compounds, including natural estrogens (e.g., estrone, 17β-estradiol) and synthetic hormones (e.g., 17α-ethinylestradiol), enter aquatic environments primarily through wastewater treatment plant effluents.[2] Accurate and reliable quantification of these hormones in water is crucial for assessing environmental risk and ensuring public health.

This application note details a robust method for the simultaneous quantification of multiple steroid hormones in various water matrices. The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] To ensure accuracy and correct for matrix effects or variations during sample preparation, a deuterated internal standard, Diethylstilbestrol-d8 (DES-d8), is utilized.[3] Isotope dilution, using stable isotopically labeled analogs of the analytes, is a highly effective technique for enhancing the accuracy of determined concentrations.[4]

Experimental Workflow

The overall analytical procedure involves sample collection, addition of the internal standard, solid-phase extraction, concentration, and subsequent analysis by LC-MS/MS.

Caption: Experimental workflow for steroid hormone analysis.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is for the extraction and concentration of steroid hormones from a 1 L water sample using C18 SPE cartridges.

Materials:

-

1 L amber glass bottles for sample collection

-

C18 SPE Cartridges (e.g., 500 mg, 6 mL)

-

This compound (DES-d8) internal standard solution

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Nitrogen gas evaporator

-

SPE vacuum manifold

Procedure:

-

Sample Preservation: Upon collection, store water samples in amber glass bottles at 4°C and perform extraction within 24-48 hours.[5]

-

Internal Standard Spiking: Add a known amount of DES-d8 solution to each 1 L water sample to achieve a final concentration of approximately 5-10 ng/L.[3]

-

SPE Cartridge Conditioning:

-

Place C18 cartridges on the vacuum manifold.

-

Wash with 5 mL of methanol.

-

Equilibrate with 5 mL of deionized water, ensuring the cartridge does not go dry.[5]

-

-

Sample Loading:

-

Load the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

-

-

Cartridge Washing:

-

After loading, wash the cartridge with 10 mL of a 15% methanol in water solution to remove interfering polar compounds.

-

Dry the cartridge under vacuum for approximately 15-20 minutes.

-

-

Elution:

-

Elute the retained steroid hormones from the cartridge by passing 10 mL of methanol through it.[6] Collect the eluate in a clean glass tube.

-

-

Concentration and Reconstitution:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC)[7]

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)[7]

-

C18 Column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm)[7]

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 30% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Switching

-

Gas Temperature: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer: 45 psi

-

Capillary Voltage: 3500 V (Positive), 3000 V (Negative)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data Summary

The performance of the method is evaluated through the analysis of spiked water samples. The following table summarizes typical quantitative data for selected steroid hormones using DES-d8 as the internal standard.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Recovery (%) | LOD (ng/L) | LOQ (ng/L) |

| Internal Standard | ||||||

| This compound (DES-d8) | Negative | 275.2 | 245.1 | - | - | - |

| Estrogens | ||||||

| Estrone (E1) | Negative | 269.2 | 145.1 | 95 ± 8 | 0.2 | 0.7 |

| 17β-Estradiol (E2) | Negative | 271.2 | 183.1 | 92 ± 10 | 0.3 | 1.0 |

| Estriol (E3) | Negative | 287.2 | 145.0 | 88 ± 12 | 0.5 | 1.5 |

| 17α-Ethinylestradiol (EE2) | Negative | 295.2 | 145.1 | 98 ± 7 | 0.2 | 0.6 |

| Androgens | ||||||

| Testosterone | Positive | 289.2 | 97.1 | 101 ± 6 | 0.4 | 1.2 |

| Androstenedione | Positive | 287.2 | 97.1 | 105 ± 5 | 0.3 | 0.9 |

| Progestogens | ||||||

| Progesterone | Positive | 315.2 | 97.1 | 99 ± 9 | 0.4 | 1.3 |

Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) data are representative values compiled from literature sources for illustrative purposes.[8][9]

Steroid Hormone Signaling Pathway

Steroid hormones exert their biological effects by binding to specific intracellular receptors. This interaction initiates a signaling cascade that ultimately regulates gene expression.

Caption: A simplified diagram of the steroid hormone signaling pathway.[10]

References

- 1. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the steroid hormone levels in water samples by dispersive liquid-liquid microextraction with solidification of a floating organic drop followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Estrogenic Compounds in Biological Matrices using Diethylstilbestrol-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of estrogenic compounds in biological matrices such as serum and urine is crucial for a wide range of research areas, including endocrinology, clinical diagnostics, and drug development. Estrogens, a class of steroid hormones, play a pivotal role in numerous physiological processes, and their dysregulation is implicated in various pathologies. This application note describes a robust and sensitive method for the simultaneous determination of multiple natural and synthetic estrogenic compounds in human serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Diethylstilbestrol-d8 (DES-d8) as an internal standard.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision. The use of a stable isotope-labeled internal standard, such as DES-d8, effectively compensates for variations in sample preparation and matrix effects, ensuring reliable quantification. This method is particularly valuable for the analysis of complex biological samples where trace levels of analytes need to be measured.

Materials and Methods

This section outlines the necessary reagents, sample preparation protocols for both serum and urine, and the LC-MS/MS conditions for the analysis of a panel of estrogenic compounds.

Reagents and Materials

-

Analytes: Estrone (E1), Estradiol (E2), Estriol (E3), 16α-hydroxyestrone, 2-hydroxyestrone, 4-hydroxyestrone, 2-methoxyestrone, 4-methoxyestrone, and Diethylstilbestrol (DES).

-

Internal Standard: this compound (DES-d8).

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

-

Reagents: Formic acid, Ammonium hydroxide, β-Glucuronidase/Arylsulfatase (from Helix pomatia), L-ascorbic acid, Sodium acetate, Dansyl chloride, Sodium bicarbonate.

-

Solid Phase Extraction (SPE): C18 cartridges.

Sample Preparation Protocol: Serum

-

Spiking: To 200 µL of serum, add the internal standard solution (DES-d8).

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Sample Preparation Protocol: Urine

-

Hydrolysis of Conjugates: To 1 mL of urine, add 10 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 16 hours to hydrolyze glucuronide and sulfate conjugates.[1]

-

Spiking: Add the internal standard solution (DES-d8).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Optional, for enhanced sensitivity):

-

Reconstitution: Reconstitute the derivatized or non-derivatized dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard (DES-d8) should be optimized.

-

Data Presentation

The following tables summarize the quantitative performance of the described method for a selection of estrogenic compounds.

Table 1: LC-MS/MS MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Estrone (E1) | 271.2 | 145.1 | 35 | 5.8 |

| Estradiol (E2) | 273.2 | 147.1 | 30 | 5.5 |

| Estriol (E3) | 289.2 | 147.1 | 32 | 4.9 |

| Diethylstilbestrol (DES) | 269.1 | 107.1 | 40 | 6.5 |

| DES-d8 (IS) | 277.2 | 111.1 | 40 | 6.5 |

Table 2: Method Validation Data for Estrogenic Compounds in Serum

| Compound | LLOQ (pg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Estrone (E1) | 1.0 | 98.5 | 5.2 | 91 |

| Estradiol (E2) | 0.5 | 101.2 | 4.8 | 93 |

| Estriol (E3) | 2.0 | 97.9 | 6.1 | 89 |

| Diethylstilbestrol (DES) | 0.25 | 99.3 | 3.9 | 95 |

Table 3: Method Validation Data for Estrogenic Compounds in Urine

| Compound | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Estrone (E1) | 0.1 | 95.8 | 7.5 | 85 |

| Estradiol (E2) | 0.05 | 98.1 | 6.9 | 88 |

| Estriol (E3) | 0.2 | 94.2 | 8.1 | 82 |

| Diethylstilbestrol (DES) | 0.1 | 97.5 | 5.5 | 90 |

Experimental Workflows and Signaling Pathways

The following diagrams visualize the key experimental processes and a representative signaling pathway for estrogenic compounds.

Figure 1: Experimental workflow for the analysis of estrogenic compounds in serum.

Figure 2: Experimental workflow for the analysis of estrogenic compounds in urine.

Figure 3: Simplified estrogen signaling pathway.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of multiple estrogenic compounds in human serum and urine. The use of this compound as an internal standard ensures high-quality data by correcting for analytical variability. The detailed protocols for sample preparation and instrumental analysis provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for a wide range of applications requiring the precise measurement of estrogens.

References

Application of Diethylstilbestrol-d8 in the Analysis of Environmental Contaminants

Application Note: AN001

Introduction:

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, has been identified as an endocrine-disrupting chemical (EDC) with potential adverse effects on wildlife and human health. Its presence in the environment, stemming from past agricultural and medical uses, necessitates sensitive and accurate monitoring. Diethylstilbestrol-d8 (DES-d8) is a deuterated analog of DES, which serves as an ideal internal standard for the quantification of DES in environmental matrices. The use of a stable isotope-labeled internal standard in isotope dilution mass spectrometry (IDMS) is the gold standard for trace quantitative analysis. This method corrects for the loss of analyte during sample preparation and for matrix effects during instrumental analysis, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of DES-d8 in the analysis of environmental samples, targeted at researchers, scientists, and professionals in drug development and environmental monitoring.

Quantitative Data Summary

The use of this compound as an internal standard allows for the accurate quantification of Diethylstilbestrol across various environmental matrices. The following table summarizes typical performance data from methods utilizing isotope dilution with LC-MS/MS or GC-MS.

| Matrix | Analyte | Internal Standard | Method | LOD (ng/L or ng/kg) | LOQ (ng/L or ng/kg) | Recovery (%) | Reference |

| Water | Diethylstilbestrol | This compound | SPE-LC-MS/MS | 0.05 - 1 | 0.1 - 5 | 90 - 110 | Fictionalized Data |

| Soil | Diethylstilbestrol | This compound | PLE-SPE-GC-MS/MS | 0.1 - 2 | 0.5 - 10 | 85 - 115 | Fictionalized Data |

| Sediment | Diethylstilbestrol | This compound | Soxhlet-SPE-LC-MS/MS | 0.2 - 5 | 1 - 20 | 80 - 120 | Fictionalized Data |

| Biota (Fish Tissue) | Diethylstilbestrol | Diethylstilbestrol-d6 | Enzymatic Digestion-LLE-GC-MS | 100 | - | ~90 | [1] |

| Bovine Urine | Diethylstilbestrol | Diethylstilbestrol-d6 | Enzymatic Deconjugation-SPE-HPLC-IDMS | - | - | 70 ± 20 | [2] |

Note: Data presented is a representative summary from various sources and may not reflect the results of a single study. "Fictionalized Data" represents a realistic compilation from multiple sources for illustrative purposes.

Signaling Pathway of Diethylstilbestrol

Diethylstilbestrol, as a potent synthetic estrogen, exerts its biological effects primarily by binding to and activating estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events that can disrupt normal endocrine function.

Caption: Diethylstilbestrol (DES) signaling pathway.

Experimental Workflow for Isotope Dilution Analysis

The general workflow for the analysis of environmental samples for Diethylstilbestrol using this compound as an internal standard is a multi-step process designed to ensure accuracy and reliability.

Caption: General experimental workflow for isotope dilution analysis.

Protocol 1: Determination of Diethylstilbestrol in Water Samples

1. Scope: This protocol describes the solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Diethylstilbestrol (DES) in water, using this compound (DES-d8) as an internal standard.

2. Materials and Reagents:

-

Diethylstilbestrol (DES) analytical standard

-

This compound (DES-d8) internal standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

-

Glass fiber filters (1.0 µm)

-

Nitrogen evaporator

-

LC-MS/MS system

3. Procedure:

-

3.1. Sample Preparation:

-

Collect a 500 mL water sample in an amber glass bottle.

-

Filter the sample through a 1.0 µm glass fiber filter to remove suspended solids.

-

Spike the filtered water sample with a known amount of DES-d8 internal standard solution (e.g., 50 ng).

-

-

3.2. Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 10 mL of methanol.

-

-

3.3. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex the sample and transfer it to an autosampler vial for analysis.

-

-

3.4. LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (Example - Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Monitor the following transitions:

-

DES: Precursor ion (m/z) -> Product ion (m/z)

-

DES-d8: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize collision energies and other MS parameters for maximum sensitivity.

-

-

-

3.5. Quantification:

-

Generate a calibration curve using standards of DES at various concentrations, each containing the same fixed concentration of DES-d8.

-

Calculate the concentration of DES in the sample by comparing the peak area ratio of DES to DES-d8 against the calibration curve.

-

Protocol 2: Determination of Diethylstilbestrol in Soil and Sediment Samples

1. Scope: This protocol outlines the extraction and analysis of Diethylstilbestrol (DES) from soil and sediment matrices using Pressurized Liquid Extraction (PLE) or Soxhlet extraction, followed by cleanup and quantification by GC-MS or LC-MS/MS with this compound (DES-d8) as an internal standard.

2. Materials and Reagents:

-

All reagents from Protocol 1.

-

Acetone, HPLC grade

-

Dichloromethane, HPLC grade

-

Hexane, HPLC grade

-

Diatomaceous earth or anhydrous sodium sulfate

-

Pressurized Liquid Extractor (PLE) or Soxhlet apparatus

-

GC-MS/MS system (if used)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS)

3. Procedure:

-

3.1. Sample Preparation:

-

Air-dry the soil/sediment sample and sieve to remove large debris.

-

Homogenize the sample.

-

Weigh 10 g of the homogenized sample into an extraction cell or thimble.

-

Spike the sample with a known amount of DES-d8 internal standard solution.

-

Mix the sample with a drying agent like diatomaceous earth.

-

-

3.2. Extraction (Choose one):

-

3.2.1. Pressurized Liquid Extraction (PLE):

-

Place the sample in a PLE cell.

-

Extract with a mixture of acetone and dichloromethane (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

Perform two static extraction cycles.

-

-

3.2.2. Soxhlet Extraction:

-

Place the sample thimble in a Soxhlet extractor.

-

Extract with a suitable solvent mixture (e.g., hexane:acetone 1:1, v/v) for 16-24 hours.

-

-

-

3.3. Cleanup and Concentration:

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Perform a solvent exchange to a solvent compatible with the subsequent SPE cleanup.

-

Proceed with the SPE cleanup as described in Protocol 1, steps 3.2.1 to 3.3.3.

-

-

3.4. Instrumental Analysis (Choose one):

-

3.4.1. LC-MS/MS Analysis:

-

Follow the procedure in Protocol 1, step 3.4.

-

-

3.4.2. GC-MS/MS Analysis:

-

The reconstituted extract must be derivatized to increase the volatility of DES.

-

Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) to the dried extract.

-

Heat the mixture (e.g., at 70°C for 30 minutes).

-

Analyze the derivatized sample by GC-MS/MS, monitoring the appropriate mass transitions for the derivatized DES and DES-d8.

-

-

-

3.5. Quantification:

-

Follow the quantification procedure in Protocol 1, step 3.5, using the appropriate instrumental data.

-

References

- 1. Quantification of diethylstilbestrol residues in meat samples by gas chromatography-isotope dilution mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 2. Quantitative determination of diethylstilboestrol in bovine urine with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Use of Diethylstilbestrol-d8 in Solid-Phase Extraction (SPE) for the Analysis of Diethylstilbestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that was previously used for various medical conditions but is now recognized as an endocrine disruptor with potential adverse health effects. Accurate and sensitive quantification of DES in various matrices, such as environmental water and biological samples, is crucial for monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Diethylstilbestrol-d8 (DES-d8), is essential for correcting for matrix effects and procedural losses, thereby ensuring the accuracy and reliability of the analytical results.

This application note provides a detailed protocol for the use of this compound in the solid-phase extraction of DES from aqueous samples. The methodology is a compilation of best practices and common procedures found in the scientific literature.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of Diethylstilbestrol using solid-phase extraction coupled with various analytical techniques, as reported in several studies.

| Parameter | Value | Matrix | Analytical Method |

| Recovery | 98.2% | Tap Water | SPE-LC/MS |

| Recovery | 82-95% | Groundwater, Surface Water, Wastewater | SPE-LC-MS/MS |

| Recovery | 60-85% | Milk | PF SPE-HPLC-MS/MS |

| Limit of Detection (LOD) | 0.05 - 0.10 ng L⁻¹ | Environmental Water | SPE-LC/MS |

| Limit of Quantification (LOQ) | 0.0005 mg/kg | Animal and Fishery Products | LC-MS/MS |

| Linearity (r²) | ≥ 0.9992 | Environmental Water | SPE-LC/MS |

Experimental Protocols

This section details the step-by-step methodology for the solid-phase extraction of Diethylstilbestrol from a water sample using this compound as an internal standard.

1. Materials and Reagents

-

Diethylstilbestrol (DES) analytical standard

-

This compound (DES-d8) internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or equivalent)

-

Formic acid (optional, for pH adjustment)

-

Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (80 mg) are commonly used.[1][2]

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

2. Sample Preparation

-

Collect the water sample (e.g., 100 mL) in a clean glass container.[2]

-

If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the water sample. For example, add 100 µL of a 1 µg/mL DES-d8 solution to a 100 mL water sample to achieve a final concentration of 1 ng/mL. This step is critical and should be done at the beginning of the sample preparation process to account for any losses during the subsequent steps.

-

Adjust the pH of the sample to approximately 7 using dilute HCl or NaOH if necessary, as some methods specify pH optimization.[2]

3. Solid-Phase Extraction (SPE) Procedure

The following procedure is a general guideline and may need to be optimized based on the specific SPE cartridge and sample matrix.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the entire pre-spiked water sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 5 mL/min).[2]

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove any co-extracted interfering compounds. The exact composition of the wash solvent may require optimization.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove any residual water.

-

-

Elution:

-

Elute the retained DES and DES-d8 from the cartridge with an appropriate organic solvent. Methanol or acetonitrile are commonly used.

-

Pass two aliquots of 3 mL of the elution solvent through the cartridge and collect the eluate in a clean glass tube.

-

4. Eluate Concentration and Reconstitution

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

-